molecular formula C6H10F3NO2 B8147444 (R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester

货号: B8147444
分子量: 185.14 g/mol
InChI 键: LWAJBKDTUWYBQM-SCSAIBSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester (CAS synonym: ethyl (R)-3-amino-4,4,4-trifluorobutanoate) is a fluorinated β-amino acid ester with the molecular formula C₆H₁₀F₃NO₂ and a molecular weight of 185.14 g/mol . This compound features a chiral center at the second carbon, conferring enantioselective properties critical in pharmaceutical synthesis. The trifluoromethyl group at the terminal carbon enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery, particularly for protease inhibitors and kinase-targeting therapies . Its synthesis typically involves asymmetric catalysis or resolution of racemic mixtures to isolate the R-enantiomer, which is pharmacologically preferred in certain applications due to stereospecific interactions .

属性

IUPAC Name

ethyl (2R)-2-amino-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-12-5(11)4(10)3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAJBKDTUWYBQM-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Methodology Overview

A scalable approach employs a recyclable chiral auxiliary in a nickel(II)-glycine Schiff base complex. The glycine derivative is alkylated with 2,2,2-trifluoroethyl iodide (CF₃CH₂I) under basic conditions, followed by decomplexation and esterification to yield the (R)-enantiomer.

Key Steps:

  • Formation of Ni(II)-Glycine Complex :

    • Glycine reacts with a chiral ligand (e.g., (R)-BPB) and NiCl₂ to form a stable complex.

    • Conditions : Methanol, 25°C, 12 h.

  • Alkylation :

    • CF₃CH₂I is added to the complex in the presence of NaH or K₂CO₃.

    • Yield : 85–92% enantiomeric excess (ee).

  • Decomplexation :

    • Hydrolysis with HCl releases the free amino acid, which is esterified with ethanol/HCl to form the ethyl ester.

Advantages:

  • Recyclable chiral auxiliary reduces costs.

  • Suitable for multi-gram synthesis (≥150 g batches).

Catalytic Asymmetric Hydrogenation

Substrate Preparation and Reduction

This method involves hydrogenating a prochiral α,β-unsaturated ester precursor using transition metal catalysts.

Procedure:

  • Synthesis of α,β-Unsaturated Ester :

    • Condensation of 4,4,4-trifluoro-2-oxobutyric acid with ethyl chloroformate yields the unsaturated ester.

  • Hydrogenation :

    • Catalyzed by Ru(II)-Mandyphos or Rh(I)-DuPhos complexes.

    • Conditions : H₂ (50 psi), 25°C, 24 h.

    • Result : 90–95% ee for (R)-configuration.

Data Table: Catalytic Performance

Catalystee (%)Yield (%)Scale (g)
[RuCl₂(p-cymene)]₂ + SL-M004-1948810
Rh-(R)-DuPhos92855

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic ethyl 2-amino-4,4,4-trifluorobutanoate is resolved using immobilized lipases (e.g., CAL-B).

Process:

  • Substrate : Racemic ethyl ester.

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Reaction : Selective acetylation of the (S)-enantiomer, leaving (R)-ester unreacted.

  • Yield : 45–50% (R)-ester with >99% ee.

Limitations:

  • Maximum theoretical yield limited to 50%.

  • Requires recycling of undesired enantiomer.

Diastereomeric Crystallization

Salt Formation with Chiral Acids

The racemic amino ester forms diastereomeric salts with chiral resolving agents (e.g., L-tartaric acid), enabling separation via crystallization.

Example:

  • Resolving Agent : (1R,3S)-Camphorsulfonic acid.

  • Solvent : Ethanol/water (4:1).

  • Outcome : (R)-ester salt precipitates first, yielding 70% recovery with 98% ee .

科学研究应用

Chemistry

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester serves as a crucial building block in organic synthesis. Its unique trifluoromethyl group allows for the development of more complex organic molecules, enhancing reaction pathways and product diversity.

Biology

The compound has been studied for its biological effects, particularly in:

  • Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
  • Protein Modification: The compound can covalently modify proteins, altering their function and activity.
  • Metabolic Pathways: The trifluoromethyl group influences metabolic stability, allowing for prolonged action within biological systems.

Medicine

In medicinal chemistry, this compound is investigated for:

  • Drug Development: Its properties are explored for designing molecules with enhanced bioavailability and metabolic stability.
  • Therapeutic Applications: It has shown potential in treating conditions like diabetes mellitus by inhibiting Dipeptidyl Peptidase-IV (DPP-IV), which plays a role in glucose metabolism .

Industry

This compound is utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group. Its applications extend to:

  • Manufacturing of Agrochemicals: The compound's unique properties make it suitable for developing agrochemicals with improved efficacy.
  • Production of Fluorinated Polymers: Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, with selective inhibition observed over human counterparts.

Case Study 2: Antitumor Activity

In vitro tests revealed that this compound significantly reduces cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is critical for developing targeted cancer therapies.

Data Tables

Application AreaSpecific UseObservations
ChemistryBuilding block for organic synthesisEnhances reaction pathways
BiologyEnzyme inhibitionSelective against bacterial enzymes
MedicineDrug developmentPotential DPP-IV inhibitor
IndustrySpecialty chemicalsImproved material properties

作用机制

The mechanism by which ®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester exerts its effects involves several molecular targets and pathways:

相似化合物的比较

Key Differences :

  • The brominated analogs (e.g., ) exhibit enhanced electrophilicity due to the bromine atom, enabling nucleophilic substitution reactions. However, they lack the amino group, limiting their utility in peptide mimetics.
  • The methyl group in ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate increases steric hindrance, reducing reactivity compared to the parent bromo compound .

Oxygen-Containing Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate C₇H₉F₃O₃ 198.14 -OCH₃, -CF₃, conjugated double bond Building block for fluorinated heterocycles
Ethyl 4,4,4-trifluorocrotonate C₆H₇F₃O₂ 168.11 -CF₃, α,β-unsaturated ester Michael acceptor in organic synthesis

Key Differences :

  • The methoxy group in ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate stabilizes the conjugated system, enhancing its utility in Diels-Alder reactions .
  • α,β-unsaturated esters (e.g., ) are more reactive toward nucleophiles but lack the amino group necessary for chiral induction in drug candidates.

Aromatic and Heterocyclic Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate C₁₄H₁₁F₃N₂O₂S 328.31 -CF₃, phenyl, thiazole ring Antimicrobial agent; material science applications
2-Butenoic acid, 4,4,4-trifluoro-3-(phenylamino)-, ethyl ester C₁₂H₁₂F₃NO₂ 259.22 -NHPh, -CF₃ Potential kinase inhibitor intermediate

Key Differences :

  • The thiazole derivative () demonstrates how trifluoromethyl groups enhance bioactivity in heterocycles, though its synthesis was serendipitous during attempts to prepare (R)-2-amino-4,4,4-trifluoro-butyric acid derivatives.

Stereochemical Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Configuration Applications/Properties
This compound C₆H₁₀F₃NO₂ 185.14 R High enantiomeric purity for chiral drugs
(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride C₆H₁₁ClF₃NO₂ 221.61 S Discontinued due to lower efficacy in specific targets

Key Differences :

  • The S-enantiomer hydrochloride () was discontinued commercially, highlighting the critical role of stereochemistry in drug efficacy.

生物活性

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester is a fluorinated amino acid derivative that has garnered attention for its unique biological properties. This compound's trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry and drug design. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Structure and Functional Groups

  • Molecular Formula : C6H10F3NO2
  • Molecular Weight : 201.15 g/mol
  • Functional Groups : Amino group (-NH2), ester group (-COO-), and trifluoromethyl group (-CF3).

The trifluoromethyl group contributes to the compound's distinct chemical properties, such as increased reactivity and unique interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the esterification of (R)-2-Amino-4,4,4-trifluoro-butyric acid with ethanol in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. Advanced industrial methods may utilize continuous flow reactors for optimized yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways and cellular functions.
  • Protein Modification : Through covalent bonding, the compound can modify proteins, impacting their activity and stability.
  • Metabolic Pathways : The trifluoromethyl group influences metabolic stability, allowing for prolonged action within biological systems .

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, this compound has shown potential against various bacterial strains due to its ability to inhibit bacterial topoisomerases .

Bacterial StrainInhibition Concentration (IC50)
Staphylococcus aureus0.012 µg/mL
Enterococcus faecalis0.008 µg/mL
Streptococcus pyogenes0.015 µg/mL

These findings suggest that the compound could be developed into a potent antibacterial agent.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. It has been tested against various cancer cell lines with promising results:

Cancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
HCT116 (Colon)25.177.593.3
MCF-7 (Breast)21.528.715.9
U87 MG (Glioblastoma)15.127.928.7

These results indicate a broad-spectrum antitumor activity with selective efficacy against specific cancer types .

Case Studies

  • Study on Enzyme Inhibition
    A study demonstrated that this compound inhibits bacterial DNA gyrase and topoisomerase IV effectively, which are crucial for bacterial DNA replication . The inhibition was found to be highly selective for bacterial enzymes over human counterparts.
  • Antitumor Research
    In vitro tests revealed that this compound could significantly reduce cell viability in several cancer cell lines while exhibiting low toxicity towards normal cells . This selectivity is critical for developing targeted cancer therapies.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-amino-4,4,4-trifluoro-butyric acid ethyl ester, and how can side reactions be minimized?

  • The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester with thionyl chloride (SOCl₂) under reflux conditions can yield intermediates, though unintended cyclization to thiazole derivatives may occur if reaction parameters (e.g., temperature, solvent) are not tightly controlled . To minimize side products, anhydrous conditions and stoichiometric monitoring via TLC or HPLC are advised.

Q. How can the enantiomeric purity of this compound be validated?

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a hexane/isopropanol mobile phase (90:10 v/v) is effective. For structural confirmation, X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in related trifluoromethyl-substituted thiazole derivatives .

Q. What analytical techniques are critical for characterizing this compound's stability under varying pH and temperature?

  • Accelerated stability studies using HPLC-UV (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) can track degradation products. NMR (¹H/¹⁹F) is essential for detecting hydrolyzed byproducts like free carboxylic acids or racemization . Evidence from similar esters shows degradation peaks at 2.3–2.5 ppm (carboxylic acid protons) in ¹H-NMR under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data for impurities in this compound?

  • Co-elution of epimers or structurally similar impurities (e.g., diastereomers) may occur due to minor chromatographic variability. Employ orthogonal methods:

  • LC-MS/MS to differentiate masses of impurities (e.g., +16 Da for oxidation products).
  • Ion-pair chromatography with heptafluorobutyric acid (HFBA) to enhance separation of polar impurities .
    • For example, Pharmacopeial Forum reports that trifluoro-butyl esters often co-elute with sulfoxide derivatives unless mobile phase pH is adjusted to 3.5–4.0 .

Q. What mechanistic insights explain unexpected thiazole formation during synthesis?

  • During attempts to synthesize the target compound, cyclization to thiazole derivatives (e.g., ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) may occur due to nucleophilic attack by sulfur-containing reagents (e.g., thiourea) or residual thionyl chloride. Computational modeling (DFT) of transition states can identify energy barriers favoring cyclization over esterification .

Q. How does the trifluoromethyl group influence the compound's conformational dynamics in drug design?

  • The CF₃ group introduces steric and electronic effects:

  • Steric : X-ray data shows a 5.15° dihedral angle between the thiazole and phenyl rings, suggesting restricted rotation .
  • Electronic : ¹⁹F-NMR chemical shifts (δ −60 to −70 ppm) indicate strong electron-withdrawing effects, stabilizing intermediates in nucleophilic acyl substitutions .
    • These properties make the compound a candidate for protease inhibitors or fluorinated analogs of bioactive molecules.

Methodological Considerations

Q. What strategies optimize yield in multi-step syntheses involving this ester?

  • Stepwise purification : Isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane) before final esterification.
  • Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce racemization .
  • Evidence from pemetrexed disodium synthesis shows that protecting groups (e.g., tert-butyl esters) improve yields in trifluoro-butyl derivatives .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Co-solvent systems : Use 10–20% DMSO/PEG-400 to maintain solubility without denaturing proteins.
  • Prodrug design : Convert the ester to a phosphate salt (e.g., via phosphorylation of the hydroxyl group) for enhanced bioavailability, as seen in antiviral prodrugs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。